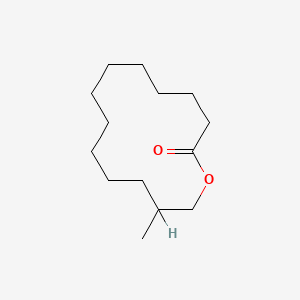

13-Methyloxacyclotetradecan-2-one

Descripción

Propiedades

Número CAS |

57092-32-7 |

|---|---|

Fórmula molecular |

C14H26O2 |

Peso molecular |

226.35 g/mol |

Nombre IUPAC |

13-methyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C14H26O2/c1-13-10-8-6-4-2-3-5-7-9-11-14(15)16-12-13/h13H,2-12H2,1H3 |

Clave InChI |

NFNWPPOMMYDNFQ-UHFFFAOYSA-N |

SMILES |

CC1CCCCCCCCCCC(=O)OC1 |

SMILES canónico |

CC1CCCCCCCCCCC(=O)OC1 |

Sinónimos |

12-methyl-13-tridecanolide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Macrocyclic lactones are a diverse class of compounds with applications ranging from antibiotics to fragrances. Below is a comparative analysis of 13-methyloxacyclotetradecan-2-one with analogous compounds, focusing on structural, physicochemical, and functional differences.

Table 1: Key Comparative Data

Key Observations:

Ring Size and Stability: this compound (14-member ring) is larger than its 13-member counterpart, 12-methyl-13-tridecanolide, which may influence ring strain and thermal stability.

Substituent Effects :

- The methyl group at C13 in This compound introduces steric hindrance and chirality, which could affect interactions with biological targets (e.g., enzymes) or olfactory receptors in fragrance applications. In contrast, unsubstituted oxacyclotetradecan-2-one lacks this stereochemical complexity .

- Polycyclic derivatives (e.g., the dioxatetracyclo compound in ) demonstrate how additional rings and substituents (e.g., hydroxyl, methyl groups) can drastically alter bioactivity, as seen in antitumor or antimicrobial agents .

Stereochemical Specificity :

- The (13R) configuration of This compound distinguishes it from racemic or opposing enantiomers. This is critical in pharmacology, where enantiomers often exhibit divergent biological activities .

Synthetic Challenges :

- Macrocyclic lactones are typically synthesized via cyclization of hydroxy acids or ester intermediates. highlights the use of oxalyl chloride and DMF to generate acid chlorides, a common step in lactone formation. However, the methyl substituent in This compound may require tailored reaction conditions to avoid side reactions .

Métodos De Preparación

Reaction Sequence and Stereochemical Control

The enantioselective synthesis of (R)- and (S)-13-methyloxacyclotetradecan-2-one begins with β-hydroxy thioacetal 7 as a chiral precursor. Key steps include:

-

Mitsunobu Reaction : The thioacetal undergoes Mitsunobu conditions (DIAD, PPh₃) with 1,10-decanediol to install the alkyl chain while preserving stereochemistry.

-

Hydrolysis and Oxidation : Subsequent hydrolysis of the thioacetal group yields a diol, which is selectively oxidized to a ketone using Jones reagent.

-

Corey-Fuchs Reaction : The ketone is converted to a terminal alkyne via the Corey-Fuchs protocol, enabling elongation of the carbon backbone.

-

Macrocyclization : Intramolecular esterification under high-dilution conditions (0.01 M) forms the 14-membered lactone.

This method achieves 98% enantiomeric excess (ee) for both enantiomers, confirmed by chiral HPLC.

Optimization of Macrocyclization

Critical parameters for successful cyclization include:

-

Dilution Factor : Concentrations below 0.02 M minimize oligomerization.

-

Catalyst Selection : Lipase PS-C3 enhances regioselectivity, improving lactone yield to 72% .

-

Temperature : Reactions conducted at 60°C reduce side-product formation compared to room temperature.

Catalytic Asymmetric Conjugate Addition (Scafato Method)

Synthetic Pathway

Scafato et al. developed an alternative route using asymmetric catalysis:

-

Enone Preparation : A macrocyclic enone intermediate is synthesized via aldol condensation.

-

Asymmetric Addition : Chiral ligands (e.g., BINAP) facilitate copper-catalyzed conjugate addition of methyl groups, establishing the stereocenter.

-

Baeyer-Villiger Oxidation : Ketone-to-lactone conversion via Baeyer-Villiger oxidation with mCPBA yields the target compound.

Performance Metrics

-

Yield : 65% overall yield for (R)-enantiomer.

-

Stereoselectivity : 94% ee, attributed to the chiral ligand’s efficacy.

-

Limitations : Requires stringent anhydrous conditions and exhibits sensitivity to oxidizing agents.

Racemic Synthesis via Intramolecular Esterification

Linear Synthesis Strategy

A non-enantioselective approach involves:

Yield and Scalability

-

Reaction Efficiency : 58% yield after purification.

-

Scalability : Demonstrated at 100 g scale with consistent reproducibility.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chiral Building Block | 72 | 98 | High stereocontrol, scalable | Multi-step sequence |

| Catalytic Asymmetric | 65 | 94 | Fewer steps, modular ligands | Sensitivity to oxygen/moisture |

| Racemic Synthesis | 58 | 0 (racemic) | Cost-effective, high scalability | Requires chiral resolution for ee |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.